

Application Notes and Protocols: Esterification of 14-Bromo-1-tetradecanol

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Compound of Interest

Compound Name: **14-Bromo-1-tetradecanol**

Cat. No.: **B1271965**

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Abstract

This document provides a detailed protocol for the esterification of **14-bromo-1-tetradecanol**, a long-chain functionalized alcohol, to synthesize its corresponding acetate ester. The protocol employs a classic and efficient method utilizing acetic anhydride and pyridine. This method is widely applicable for the acetylation of primary alcohols and offers high yields under mild conditions. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the reliable synthesis of 14-bromotetradecyl acetate for applications in organic synthesis, drug development, and materials science.

Introduction

14-Bromo-1-tetradecanol is a valuable bifunctional molecule, featuring a primary alcohol at one end of a fourteen-carbon chain and a bromine atom at the other. This structure makes it an ideal building block in organic synthesis, allowing for selective modification at either functional group. The esterification of the hydroxyl group is a common transformation that can be used to protect the alcohol, modify the molecule's physical properties, or introduce a group for further chemical manipulation. Acetylation, the introduction of an acetyl group, is a fundamental esterification that is often a crucial step in the synthesis of more complex molecules. The resulting 14-bromotetradecyl acetate can serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

This application note details a robust and reproducible protocol for the acetylation of **14-bromo-1-tetradecanol**.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 14-bromotetradecyl acetate.

Parameter	Value
Reactants	
14-Bromo-1-tetradecanol	1.0 eq
Acetic Anhydride	1.5 eq
Pyridine	2.0 eq
Dichloromethane (DCM)	Anhydrous
Reaction Conditions	
Temperature	Room Temperature
Reaction Time	12 hours
Product Information	
Product Name	14-Bromotetradecyl acetate
Yield	>95% (typical)
Spectroscopic Data	
¹ H NMR (CDCl ₃ , 400 MHz) δ	4.05 (t, J = 6.7 Hz, 2H), 3.41 (t, J = 6.9 Hz, 2H), 2.05 (s, 3H), 1.85 (p, J = 6.9 Hz, 2H), 1.62 (p, J = 6.8 Hz, 2H), 1.42-1.26 (m, 20H)
IR (film) ν	2925, 2854, 1743, 1240, 1038 cm ⁻¹

Experimental Protocol

Materials:

- **14-Bromo-1-tetradecanol** ($\geq 95\%$)
- Acetic Anhydride ($\geq 98\%$)
- Pyridine (anhydrous, $\geq 99.8\%$)
- Dichloromethane (DCM, anhydrous, $\geq 99.8\%$)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography (e.g., 230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)

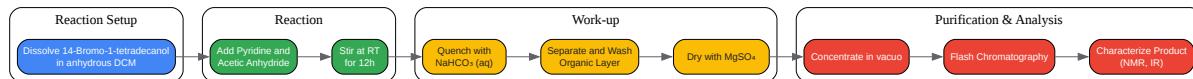
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and nitrogen inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Flash chromatography setup
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add **14-bromo-1-tetradecanol** (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM).
- Addition of Reagents: Cool the solution in an ice bath. Add pyridine (2.0 eq) dropwise via syringe, followed by the slow, dropwise addition of acetic anhydride (1.5 eq).
- Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours.
- Work-up:
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting with 100:0 and gradually increasing the polarity).
- Characterization:
 - Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 14-bromotetradecyl acetate as a colorless oil.
 - Characterize the product by ^1H NMR and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of 14-bromotetradecyl acetate.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
- Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
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